molecular formula C21H23ClN6O3 B3016973 8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896835-45-3

8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3016973
CAS No.: 896835-45-3
M. Wt: 442.9
InChI Key: PTQNAZYSLGMNCJ-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core. Key structural features include:

  • Positions 1 and 7: Methyl groups, which may reduce metabolic degradation and enhance steric stability.

Properties

IUPAC Name

6-(4-chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQNAZYSLGMNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[2,1-f]purine core with various substituents that enhance its biological properties. The presence of a 4-chlorophenyl group and a morpholinoethyl substituent are significant for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H24ClN5O3
CAS Number896835-45-3
Molecular Weight373.85 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor by binding to the active sites or allosteric sites of target enzymes. This interaction can lead to altered cellular signaling pathways and modulation of various physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related imidazopurines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges .
Cell LineIC50 (µM)Reference
MCF-713.3
HeLa15.0

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit key enzymes involved in cancer metabolism and proliferation:

  • Xanthine oxidase inhibition has been noted in similar compounds with IC50 values ranging from 20 to 30 µM .

Antimicrobial Activity

The compound's antibacterial properties have also been explored. Similar derivatives have demonstrated moderate to strong activity against various bacterial strains:

  • Antibacterial Screening Results :
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Case Studies

Several studies have evaluated the biological activity of related compounds with promising results:

  • Synthesis and Evaluation : A study synthesized several imidazopurines and assessed their anticancer effects on various cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .
  • Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. Further research is needed to explore its efficacy in vivo.

Antiviral Properties

The compound's structure suggests potential antiviral activity against various viruses. Preliminary studies have indicated that it may inhibit viral replication by interfering with viral enzyme functions.

Data Table: Potential Antiviral Activity

Virus TypeMechanism of ActionReference
HIVInhibition of reverse transcriptase
HCVInterference with NS5B polymerase
Influenza VirusModulation of host cell signaling

Building Block in Organic Synthesis

Due to its complex structure, this compound serves as a valuable intermediate in the synthesis of other biologically active compounds.

Synthesis Pathway Example:
The synthesis typically involves multi-step organic reactions that allow for the introduction of various substituents to tailor the compound's properties for specific applications.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to alterations in cellular metabolism and has implications for diseases such as diabetes and obesity.

Case Study:
Studies have shown that this compound effectively inhibits certain kinases involved in cancer metabolism, suggesting its potential use as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their biological activities, based on the provided evidence:

Compound Name Position 8 Substituent Position 3 Substituent Key Structural Differences vs. Target Compound Reported Activity/Properties References
8-(4-Fluorophenyl)-1,7-dimethyl-3-[3-(4-morpholinyl)propyl]-1H-imidazo[2,1-f]purine-2,4-dione 4-Fluorophenyl 3-Morpholinopropyl (longer chain) - Fluorine (smaller, more electronegative) vs. Cl at position 8
- Propyl vs. ethyl morpholino chain
Likely improved solubility due to longer polar chain; potential PDE/receptor modulation inferred from scaffold similarity
8-(3-Chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4-dione 3-Chloro-4-methylphenyl 2-Methylallyl - Ortho-substituted Cl and methyl on phenyl
- Non-polar allyl group at position 3
Steric hindrance may reduce receptor binding; uncharacterized activity
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione 4-Chlorophenyl 2-Ethoxyethyl - Phenyl (bulkier) vs. methyl at position 7
- Ethoxyethyl (less polar) vs. morpholinoethyl
Increased lipophilicity; potential kinase inhibition inferred from phenyl substitution
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4-dione 2-[(3-Chlorophenyl)amino]ethyl Tetramethyl core - Extended ethyl-aniline chain at position 8
- Additional methyl groups at positions 6 and 3
Potential dopamine/serotonin receptor modulation due to aniline moiety
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4-dione 2-Methoxyphenyl N/A - Methoxy and cyano groups alter electronic properties Kinase inhibitor (e.g., JAK/STAT pathway) with enhanced selectivity
8-(1-((4-Chlorophenyl)-1H-triazol-4-yl)methyl)-1,3-dimethyl-tetrahydropyrazino[2,1-f]purine-dione 4-Chlorophenyl-triazole Triazole-linked methyl - Triazole ring introduces hydrogen bonding capacity
- Pyrazino core vs. imidazo
Water-soluble adenosine receptor antagonist; improved bioavailability

Key Research Findings and Implications

Impact of Halogen Substitution

  • 4-Chlorophenyl vs.
  • Chloro Position : Ortho-substituted chloro groups (e.g., 3-chloro-4-methylphenyl in ) may reduce activity due to steric clashes, whereas para-substitution optimizes target engagement .

Role of Position 3 Substituents

  • Morpholinoethyl Chain: The morpholine group in the target compound enhances solubility and may interact with polar residues in PDE4B or kinase active sites, as seen in related compounds .
  • Ethoxyethyl vs.

Scaffold Modifications

  • Imidazo vs. Pyrazino/Pyrido Cores: Pyrazino and pyrido derivatives (e.g., ) show altered binding kinetics due to expanded ring systems, but the imidazo core remains preferred for kinase/receptor selectivity .

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